molecular formula C7H4IN B145841 4-Iodobenzonitrile CAS No. 3058-39-7

4-Iodobenzonitrile

Cat. No.: B145841
CAS No.: 3058-39-7
M. Wt: 229.02 g/mol
InChI Key: XOKDXPVXJWTSRM-UHFFFAOYSA-N
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Description

4-Iodobenzonitrile (C₇H₄IN) is a halogenated aromatic compound featuring an iodine atom at the para position relative to a nitrile group. Its molecular structure enables unique intermolecular interactions, particularly I···N halogen bonds, which dominate its crystallographic behavior under ambient conditions . At ambient pressure, it crystallizes in a monoclinic system (space group I2/a), forming chains stabilized by I···N bonds and weaker CH···N and π-stacking interactions . Under high pressure (>5 GPa), it undergoes a phase transition to a triclinic system, driven by the destabilization of π-stacking and CH···N contacts, while the I···N bonds remain resilient .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzonitrile can be synthesized through various methods. One common method involves the iodination of benzonitrile using iodine and a suitable oxidizing agent. Another method includes the reaction of 4-bromobenzonitrile with sodium iodide in the presence of a copper catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced through the Sandmeyer reaction, where 4-aminobenzonitrile is diazotized and then treated with potassium iodide. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

General Reactivity

The presence of both an iodine atom and a nitrile group on the benzene ring makes 4-iodobenzonitrile a versatile building block in organic synthesis. The iodine substituent allows for reactions such as Suzuki and Stille couplings, while the nitrile group can be hydrolyzed, reduced, or serve as a handle for further functionalization .

Suzuki Coupling

This compound is utilized in Suzuki coupling reactions . For example, this compound can be used as a fluorogenic reagent for bisphenol A (BPA) detection using Suzuki coupling, which allows for the development of a highly sensitive HPLC-FL method for BPA detection in blood samples .

Stille Coupling

This compound may be used in Stille coupling reactions to synthesize tellurophenes :

  • 2-(4-cyanophenyl)tellurophene

  • 2,5-bis(4-cyanophenyl)tellurophene

Halogen Bonding

This compound is known to form halogen bonds, particularly I···N interactions . The intermolecular distance between iodine and nitrogen in this compound is 3.168(4) Å, which is shorter than the sum of the van der Waals radii (3.70 Å) . High pressure can affect these interactions, with π∙∙∙π interactions being particularly sensitive to pressure .

Reactions with Acetonitrile

4-Iodobenzaldehyde can react with acetonitrile in the presence of a copper catalyst to yield this compound . The reaction is optimized using various copper salts, with CuCl giving the best yield .

Green-Light-Mediated α-Arylation of Ketones

This compound can be used in green-light-mediated α-arylation of ketones via activation of a C(sp2)–X bond (X = I, Br, Cl) and an α-carbonyl C(sp3)–H bond in a single photocatalytic cycle . This method allows for mild reaction conditions, operational simplicity, and wide functional group tolerance .

Other Reactions and Uses

This compound and its derivatives are used in various applications :

  • Pharmaceutical Development: As an intermediate in synthesizing anti-cancer drugs .

  • Material Science: In the creation of polymers and coatings .

  • Organic Synthesis: As a building block for creating complex molecules .

  • Fluorescent Probes: In the development of fluorescent probes for biological imaging .

Scientific Research Applications

4-Iodobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive molecules and as a precursor in the synthesis of radiolabeled compounds for imaging studies.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.

    Industry: It is used as a catalytic agent and petrochemical additive

Mechanism of Action

The mechanism of action of 4-Iodobenzonitrile primarily involves its ability to participate in halogen bonding and π-stacking interactions. These interactions facilitate its use in various chemical reactions and the formation of complex molecular structures. The iodine atom in this compound acts as an electrophilic center, making it reactive towards nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Halogen Bonding Properties

Halogen Bond Stability

4-Iodobenzonitrile exhibits stronger and more pressure-resistant I···N halogen bonds compared to brominated or chlorinated analogs. For example:

  • Compressibility : Under 5 GPa, the I···N bond in this compound compresses by only 3.3% along the b-axis, while π-stacking interactions in the same compound compress by 12.3% .
  • Phase Transition : Unlike 4-bromobenzonitrile or 4-chlorobenzonitrile, which lack comparable halogen bond stability, this compound maintains I···N bond integrity up to 5.5 GPa before transitioning to a triclinic phase .

Table 1: Halogen Bond Properties Under Pressure

Compound Halogen Bond Type Compressibility (%) Phase Transition Pressure (GPa)
This compound I···N 3.3 5.5
4-Bromobenzonitrile Br···N Not reported Not observed
4-Chlorobenzonitrile Cl···N Not reported Not observed

Lattice Energy and Interactions

The lattice energy of this compound (−62.5 kJ mol⁻¹ via PIXEL calculations) is dominated by Coulombic contributions from I···N bonds, whereas weaker interactions (e.g., CH···N) destabilize under pressure. This contrasts with non-iodinated analogs, where weaker halogen bonds or hydrogen bonds dominate .

Reactivity in Cross-Coupling Reactions

This compound outperforms chloro- and bromo-substituted analogs in coupling reactions due to iodine’s superior leaving group ability:

  • Suzuki-Miyaura Coupling : Yields 87–94% with aryl boronic acids, compared to 81–85% for 4-bromobenzonitrile .
  • Amination : Provides 65% yield of aniline product, whereas 4-chlorobenzonitrile yields only 21% due to hydrolysis side reactions .

Table 2: Reaction Yields of Halogenated Benzonitriles

Reaction Type This compound Yield (%) 4-Bromobenzonitrile Yield (%) 4-Chlorobenzonitrile Yield (%)
Suzuki-Miyaura 87–94 81–85 Not applicable
Amination 65 Not reported 21

Electronic and Spectroscopic Properties

The iodine atom in this compound significantly influences its electronic structure:

  • Bandgap : Under 5 GPa, the calculated bandgap is 2.8 eV (reducing to 2.5 eV at 8.1 GPa), with iodine contributing increasingly to the HOMO .
  • Raman Spectroscopy : The I···N stretching frequency increases from 249 cm⁻¹ at 4.3 GPa, reflecting bond hardening under pressure. Bromo or chloro analogs lack such distinct pressure-dependent shifts .

Biological Activity

4-Iodobenzonitrile (C7_7H4_4IN) is an organic compound that has garnered interest in various fields due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and a nitrile group attached to a benzene ring. Its molecular weight is approximately 229.02 g/mol, and it typically exists as a colorless liquid or solid depending on the conditions. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with biological molecules through electrophilic mechanisms. As an electrophile, it can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function. This mechanism underlies its application in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of iodobenzonitrile compounds showed promising results against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit specific cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth and survival .

Case Study: Halogen Bonding

A notable study examined the effects of pressure on halogen bonding interactions in this compound crystals. The research highlighted that the I···N halogen bond plays a crucial role in the compound's structural integrity and stability under varying pressure conditions. This study provided insights into how physical conditions can influence the biological activity of halogenated compounds .

Table: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against various bacterial strains,
AnticancerInhibits growth in specific cancer cell lines,
Halogen BondingStability influenced by pressure; critical for structural integrity ,

Comparative Analysis with Similar Compounds

When compared to other halogenated benzonitriles, such as 3-fluorobenzonitrile, this compound shows distinct reactivity patterns due to the presence of iodine, which enhances its electrophilic character. This unique property makes it a valuable candidate for further investigation in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Iodobenzonitrile, and how can researchers optimize reaction yields?

this compound is typically synthesized via iodination of aryl precursors. Two validated methods include:

  • Sandmeyer-type iodination : Starting from 4-aminobenzonitrile, using polymer-supported nitrite, p-toluenesulfonic acid, and NaI in ethyl acetate/petroleum ether, yielding 68% after column chromatography .
  • Diacetoxyiodoarene preparation : Reacting this compound with diacetoxyiodobenzene under mild conditions (75% yield), confirmed by 1H^1 \text{H} and 13C^{13} \text{C} NMR .
    Optimization tips : Monitor reaction progress via TLC, adjust stoichiometry of nitrite sources, and use inert atmospheres to minimize byproducts.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm substitution patterns (e.g., aromatic protons at δ 7.36–8.43 ppm) .
  • Melting point analysis : Reported mp 122–124°C .
  • X-ray crystallography : Monoclinic (space group I2/aI2/a) structure with halogen-bonded chains via C≡N···I interactions .
    Best practices : Cross-validate purity using elemental analysis (e.g., C, H, N content) and compare with literature data to resolve discrepancies .

Advanced Research Questions

Q. How do high-pressure conditions affect the halogen bonding and phase transitions of this compound?

Under pressure (>6 GPa), this compound exhibits a phase transition marked by a resistance drop (from 101010^{10} to 8×109Ω8 \times 10^9 \, \Omega), attributed to gasket interference and structural rearrangement. Halogen bonding (C≡N···I) remains stable up to 6 GPa, but π-stacking and CH···N interactions compress, altering conductivity . Methodologies : Diamond anvil cell (DAC) experiments coupled with resistivity measurements and XRD for structural analysis .

Q. How can this compound enhance palladium-catalyzed cross-coupling reactions?

this compound acts as an arylating agent in Cu-photoredox systems (e.g., [(DPEPhos)(bcp)Cu]PF6_6) for direct arylation of electron-rich heteroarenes. Key parameters:

  • Reaction conditions : Visible light irradiation, 18-hour reaction time, 0.2 mmol substrate in 1.0 mL solvent .
  • Yield optimization : Use excess NaI (1.5–2.0 eq.) and monitor via 1H^1 \text{H} NMR for intermediate trapping .

Q. How can researchers resolve contradictions in reported structural or reactivity data for this compound?

  • Data triangulation : Compare XRD, NMR, and IR results across studies to identify outliers (e.g., conflicting melting points may indicate polymorphic forms) .
  • Reproducibility checks : Adhere to standardized protocols (e.g., Beilstein Journal guidelines for experimental reporting) to isolate variables like solvent purity or heating rates .
  • Statistical analysis : Apply t-tests or ANOVA to evaluate significance of discrepancies in reaction yields or spectroscopic data .

Q. Methodological Recommendations

  • Documentation : Include raw data (NMR spectra, XRD parameters) in supplementary materials for transparency .
  • Pressure studies : Calibrate DAC setups with ruby fluorescence to ensure accurate pressure measurements .
  • Catalytic systems : Pre-activate Pd/Cu catalysts under inert conditions to prevent iodide oxidation .

Properties

IUPAC Name

4-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN/c8-7-3-1-6(5-9)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKDXPVXJWTSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062819
Record name Benzonitrile, 4-iodo-
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Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3058-39-7
Record name 4-Iodobenzonitrile
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Record name Benzonitrile, 4-iodo-
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Record name 4-Iodobenzonitrile
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Record name Benzonitrile, 4-iodo-
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Record name Benzonitrile, 4-iodo-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Iodobenzonitrile
4-Iodobenzonitrile

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